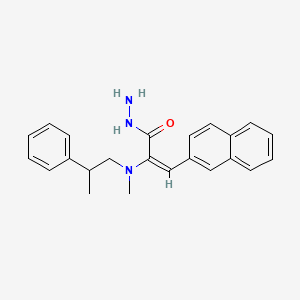
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate is an organic compound with the molecular formula C24H30O5. It is a derivative of benzoic acid and contains both hydroxy and propanoyl functional groups on the phenyl ring, as well as an octyloxy group on the benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Preparation of 3-Hydroxy-4-propanoylphenyl: This intermediate can be synthesized by the Friedel-Crafts acylation of phenol with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Preparation of 4-(Octyloxy)benzoic Acid: This can be synthesized by the esterification of 4-hydroxybenzoic acid with octanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Coupling Reaction: The final step involves the esterification of 3-Hydroxy-4-propanoylphenyl with 4-(octyloxy)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The propanoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The octyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-oxo-4-propanoylphenyl 4-(octyloxy)benzoate.
Reduction: Formation of 3-hydroxy-4-propanolphenyl 4-(octyloxy)benzoate.
Substitution: Formation of 3-hydroxy-4-propanoylphenyl 4-(alkyloxy)benzoate.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic Acid: A monohydroxybenzoic acid with similar structural features but lacking the propanoyl and octyloxy groups.
3-Hydroxy-4-pyranones: Compounds with a similar hydroxy and carbonyl functional group arrangement but different core structures.
Uniqueness
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate is unique due to its combination of hydroxy, propanoyl, and octyloxy groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
65148-54-1 |
|---|---|
Molekularformel |
C24H30O5 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
(3-hydroxy-4-propanoylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C24H30O5/c1-3-5-6-7-8-9-16-28-19-12-10-18(11-13-19)24(27)29-20-14-15-21(22(25)4-2)23(26)17-20/h10-15,17,26H,3-9,16H2,1-2H3 |
InChI-Schlüssel |
JOIJMUNXCGSVIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


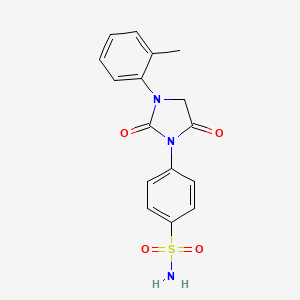

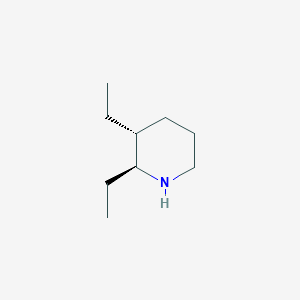

![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
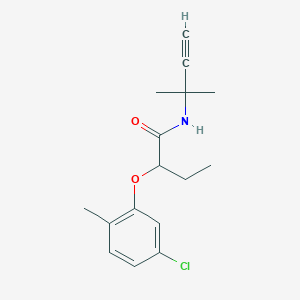

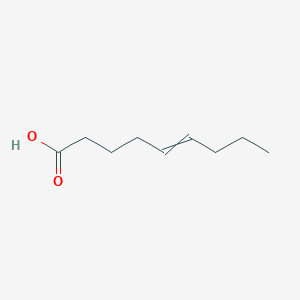


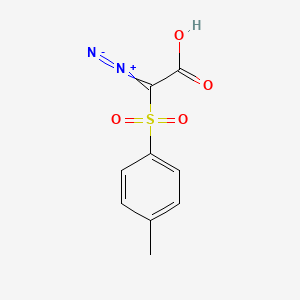
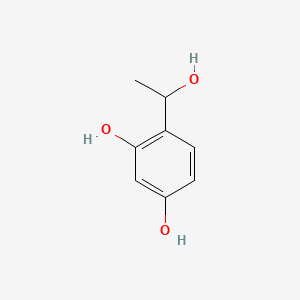
![7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-](/img/structure/B14473538.png)
